2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17BrN6O3 and its molecular weight is 445.277. The purity is usually 95%.
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Scientific Research Applications
Oligonucleotide Synthesis Side-Products
Fluorescent N-/purin-6-yl/pyridinium salts, formed in pyridine-assisted phosphorylations and arenesulphonations of the hypoxanthine lactam system under conditions including those used in oligonucleotide synthesis, represent a new family of ionic side-products. These compounds' formation during oligonucleotide synthesis can result in point mutations in the synthesized oligomer due to their high reactivity towards certain reagents used in oligonucleotide chemistry (Adamiak, Biała, & Skalski, 1985).
PET Tracers for NPP1 Imaging
Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These tracers, prepared through O-[(11)C]methylation, demonstrate the utility of imidazo[2,1-f]purin derivatives in developing imaging agents for neurological and other diseases (Gao, Wang, & Zheng, 2016).
Antimicrobial Activity
2-Bromo-N-(phenylsulfonyl)acetamide derivatives, including those related to the queried chemical structure, have shown significant antimicrobial activity. Their reactivity with various nitrogen-based nucleophiles leads to compounds with promising antimicrobial properties, highlighting the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-[6-(4-bromophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O3/c1-9-10(2)25-14-15(22(3)18(28)23(16(14)27)8-13(20)26)21-17(25)24(9)12-6-4-11(19)5-7-12/h4-7H,8H2,1-3H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJMSRSMUTUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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